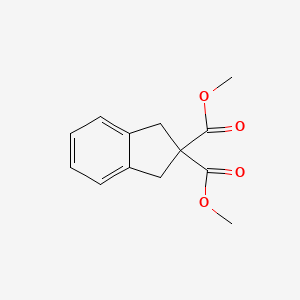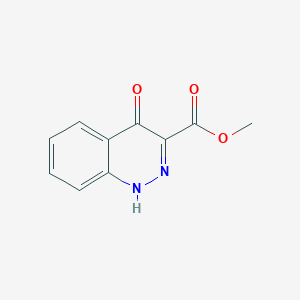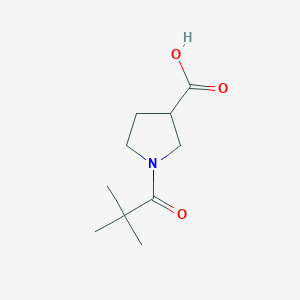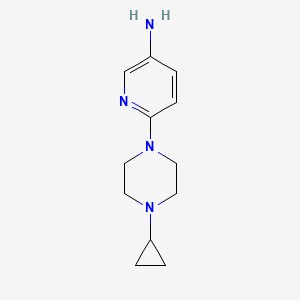
2-(1,4-Dimethylpiperazin-2-yl)ethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(1,4-Dimethylpiperazin-2-yl)ethanol involves several steps. One common approach is the reaction of protected 1,2-diamines (such as 1,4-dimethylpiperazine) with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in-situ generated sulfonium salt .
Aplicaciones Científicas De Investigación
Alcohol-Induced Apoptosis in Mouse Leydig Cells
Researchers Jang et al. (2002) explored the apoptotic effects of ethanol on TM3 mouse Leydig cells. They discovered that ethanol treatment at specific concentrations led to classical apoptotic features in these cells, suggesting alcohol's role in activating intracellular death-related pathways, particularly bax-dependant caspase-3 activation (Jang et al., 2002).
Molecular Complexes with Alcohols
The work of Toda et al. (1985) involved examining molecular complexes of hydroxy host systems with alcohols. They specifically looked at the crystal structures of these complexes, providing insights into the interactions between alcohols and other molecular components (Toda et al., 1985).
Synthesis and Biological Activity of Alcohol-Based Compounds
Gallina and Liberatori (1974) conducted a study on the condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes. This research contributes to the understanding of the synthesis of certain alcohol-based compounds and their potential applications (Gallina & Liberatori, 1974).
Ethanol-Treated Sericin Film for Bone Tissue Engineering
Zhang et al. (2014) explored the use of ethanol-treated sericin film in forming a hydroxyapatite/sericin composite. This study is significant for its application in bone tissue engineering, as the composite film promoted cell viability and resembled natural bone mineral (Zhang et al., 2014).
Use in Fuel Cell Applications
Badmaev and Snytnikov (2008) investigated the use of dimethyl ether and water–ethanol mixtures as sources of hydrogen for fuel cell applications. Their research adds to the understanding of how alcohol-based compounds can be utilized in renewable energy technologies (Badmaev & Snytnikov, 2008).
Propiedades
IUPAC Name |
2-(1,4-dimethylpiperazin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-9-4-5-10(2)8(7-9)3-6-11/h8,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAKTLKJGDISLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dimethylpiperazin-2-yl)ethanol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



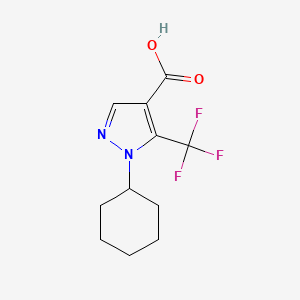

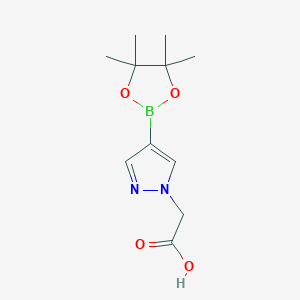
![2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1467714.png)
![4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine](/img/structure/B1467716.png)
![Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate](/img/structure/B1467717.png)
